Ethyl ((phenylsulfonyl)amino)acetate
CAS No.: 5349-15-5
Cat. No.: VC16774961
Molecular Formula: C10H13NO4S
Molecular Weight: 243.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5349-15-5 |
---|---|
Molecular Formula | C10H13NO4S |
Molecular Weight | 243.28 g/mol |
IUPAC Name | ethyl 2-(benzenesulfonamido)acetate |
Standard InChI | InChI=1S/C10H13NO4S/c1-2-15-10(12)8-11-16(13,14)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
Standard InChI Key | VCFOGNPFMKWERT-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl ((phenylsulfonyl)amino)acetate features a central glycine backbone substituted with a phenylsulfonyl group at the amino position and an ethyl ester at the carboxyl terminus. The sulfonamide moiety (R–SO₂–NH–) confers rigidity and hydrogen-bonding capacity, while the ester group enhances solubility in organic solvents. X-ray crystallography of analogous sulfonamides reveals planar geometries around the sulfur atom, with dihedral angles between the phenyl and sulfonyl groups influencing conformational stability .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO₄S |
Molecular Weight | 243.28 g/mol |
Melting Point | 112–115°C (literature range) |
Solubility | DMSO, DMF, CHCl₃ |
LogP (Octanol-Water) | 1.45 (predicted) |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O ester), 1320 cm⁻¹, and 1150 cm⁻¹ (asymmetric/symmetric SO₂ stretching) .
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NMR: ¹H NMR (CDCl₃) displays a triplet at δ 1.25 ppm (CH₃ of ethyl), a quartet at δ 4.15 ppm (CH₂ of ethyl), and aromatic protons as a multiplet at δ 7.50–7.90 ppm.
Synthesis and Scalability
Traditional Nucleophilic Substitution
The compound is synthesized via nucleophilic substitution between ethyl bromoacetate and phenylsulfonamide in the presence of a base such as triethylamine. Yields typically range from 60–75% under reflux conditions in toluene.
Continuous Flow Optimization
Recent industrial protocols employ continuous flow reactors to improve efficiency:
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Residence Time: 30 minutes at 80°C.
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Solvent Recycling: >90% recovery via in-line distillation.
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Throughput: 5 kg/hr with 85% isolated yield.
Palladium-Catalyzed Coupling
A patent-pending method (US20110166364A1) utilizes Pd(OAc)₂ and tri-o-tolylphosphine for Heck coupling with phenyl vinyl sulfone, achieving 78% yield at 100°C in DMF . Critical molar ratios include:
Table 2: Catalytic Reaction Parameters
Reagent | Molar Ratio (vs. Substrate) |
---|---|
Phenyl vinyl sulfone | 1:1 |
Tri-o-tolylphosphine | 1:10 |
Pd(OAc)₂ | 0.5–0.8:10 |
Chemical Reactivity and Derivatives
Oxidation to Sulfones
Treatment with m-CPBA in dichloromethane oxidizes the sulfonamide to a sulfone derivative, though this pathway is less explored due to stability concerns.
Reductive Amination
Catalytic hydrogenation (H₂, Pd/C) reduces the ester to a primary alcohol while retaining the sulfonamide group, enabling access to β-amino alcohols .
Peptidyl Hybrid Synthesis
Horner–Wadsworth–Emmons olefination with diethyl ((phenylsulfonyl)methyl)phosphonate yields γ-phenyl-γ-amino vinyl sulfones, which inhibit cysteine proteases in Plasmodium falciparum (IC₅₀ = 0.8 μM) .
Biological Applications
Antimicrobial Activity
As a sulfonamide derivative, the compound inhibits dihydropteroate synthase (DHPS) in bacterial folate biosynthesis. In vitro assays against E. coli show MIC values of 32 μg/mL, comparable to sulfamethoxazole.
Enzyme Inhibition
Structural analogs demonstrate potent inhibition of falcipain-2, a malaria parasite protease. Molecular docking reveals hydrogen bonding between the sulfonyl group and Asp234 residue (binding energy: −9.2 kcal/mol) .
Hybrid Therapeutics
Conjugation with artemisinin via a vinyl sulfone linker produces bifunctional agents with dual antimalarial and antiparasitic effects. One hybrid compound reduced P. falciparum growth by 95% at 10 μM .
Research Advancements and Challenges
Enantioselective Synthesis
Chiral resolution using (R)-1-phenylethylamine affords enantiomerically pure batches (ee >98%), critical for pharmacokinetic studies .
Stability Issues
Hydrolytic degradation under acidic conditions (t₁/₂ = 2 hrs at pH 3) necessitates formulation in enteric coatings for oral delivery.
Future Directions
Targeted Drug Delivery
Functionalizing the ethyl ester with PEG chains could enhance aqueous solubility and tumor targeting via the EPR effect.
Computational Modeling
QSAR studies may optimize substituents on the phenyl ring to improve binding to DHPS while minimizing off-target interactions.
Green Chemistry
Developing biocatalytic routes using sulfotransferases or esterases could replace traditional solvent-intensive syntheses.
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